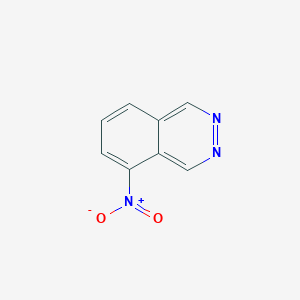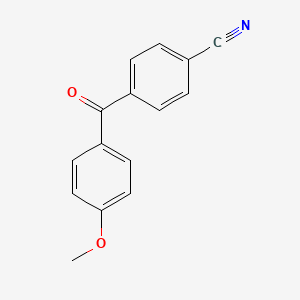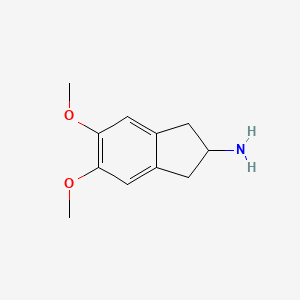
5-Nitrophthalazin
Übersicht
Beschreibung
5-Nitrophthalazine is a useful research compound. Its molecular formula is C8H5N3O2 and its molecular weight is 175.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitrophthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrophthalazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hochenergetische Verbindungen mit hohem Stickstoffgehalt
5-Nitrophthalazin wurde auf sein Potenzial zur Herstellung hochenergetischer Verbindungen mit hohem Stickstoffgehalt untersucht. Diese Verbindungen sind aufgrund ihrer guten Sauerstoffbilanz und ihrer potenziellen Anwendungen in Treibstoffen und Sprengstoffen von Interesse . Die Synthese und Charakterisierung solcher Verbindungen kann zu Fortschritten bei Materialien mit hoher Energiedichte für verschiedene industrielle und militärische Anwendungen führen.
Medizinische Chemie
Stickstoffhaltige Heterocyclen wie this compound sind in der medizinischen Chemie von entscheidender Bedeutung. Sie bilden das Rückgrat vieler Pharmazeutika und sind für ihre vielfältigen physiologischen Eigenschaften bekannt . Die Forschung in diesem Bereich konzentriert sich auf die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen, wobei die einzigartige chemische Struktur von this compound genutzt wird.
Organische Synthese
In der organischen Synthese kann this compound als Baustein für komplexe Moleküle verwendet werden. Seine Reaktivität und seine strukturellen Merkmale machen es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen. Die Entwicklung neuer Syntheserouten unter Verwendung von this compound kann die Effizienz und Ausbeute der gewünschten Produkte verbessern .
Pharmazeutika
Die Rolle von this compound in Pharmazeutika ist bedeutend, insbesondere bei der Entwicklung von Medikamenten, die auf Serotoninrezeptoren abzielen. Da die Forschung die molekulare Pharmakologie solcher Rezeptoren weiter erforscht, könnten this compound-Derivate eine Rolle bei der Entwicklung neuer Therapeutika für Stimmungs- und Angststörungen spielen .
Pflanzenschutzmittel
This compound könnte Anwendungen bei der Entwicklung von Pflanzenschutzmitteln finden, insbesondere im Kontext einer nachhaltigen Landwirtschaft. Seine Derivate könnten verwendet werden, um effizientere und umweltfreundlichere Pestizide oder Düngemittel zu entwickeln, die zu sichereren und nachhaltigeren landwirtschaftlichen Praktiken beitragen .
Farbstoffproduktion
Im Bereich der Farbstoffproduktion könnte this compound auf sein Potenzial zur Herstellung neuer Farbstoffe untersucht werden. Seine chemische Struktur könnte einzigartige Farbeigenschaften oder verbesserte Echtheit bieten, die in der Textil- und anderen Industrie wünschenswert sind, die Farbstoffe benötigen .
Wirkmechanismus
Safety and Hazards
5-Nitrophthalazine is classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemische Analyse
Biochemical Properties
5-Nitrophthalazine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One of the key interactions involves its role as an inhibitor of certain enzymes. For instance, 5-Nitrophthalazine has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.
Additionally, 5-Nitrophthalazine interacts with proteins involved in cellular signaling pathways. It has been observed to bind to specific protein kinases, thereby modulating their activity and influencing downstream signaling events . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of 5-Nitrophthalazine on cellular processes are diverse and multifaceted. In various cell types, 5-Nitrophthalazine has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 5-Nitrophthalazine has been found to modulate the activity of neurotransmitter receptors, leading to changes in synaptic transmission and neuronal excitability .
Furthermore, 5-Nitrophthalazine affects gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis . The compound’s influence on cellular metabolism is also notable, as it can alter the flux of metabolic pathways and the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 5-Nitrophthalazine involves several key processes. At the molecular level, 5-Nitrophthalazine exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity .
One of the primary mechanisms of action is the inhibition of enzyme activity. 5-Nitrophthalazine inhibits cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of substrates . This inhibition can lead to the accumulation of unmetabolized compounds and altered metabolic pathways.
Additionally, 5-Nitrophthalazine influences gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the transcriptional activity of specific genes, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitrophthalazine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Nitrophthalazine is relatively stable under controlled conditions, but it can undergo degradation over extended periods .
The long-term effects of 5-Nitrophthalazine on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have demonstrated that prolonged exposure to 5-Nitrophthalazine can lead to changes in cell viability, proliferation, and differentiation . In vivo studies have also shown that the compound can have lasting effects on tissue function and overall organismal health.
Dosage Effects in Animal Models
The effects of 5-Nitrophthalazine vary with different dosages in animal models. Studies have shown that low doses of 5-Nitrophthalazine can have beneficial effects on cellular function, such as enhancing cell proliferation and differentiation . Higher doses can lead to toxic or adverse effects, including cell death and tissue damage .
Threshold effects have been observed in these studies, indicating that there is a specific dosage range within which 5-Nitrophthalazine exerts its optimal effects. Beyond this range, the compound can become toxic and cause detrimental effects on cellular and tissue function .
Metabolic Pathways
5-Nitrophthalazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways involves its interaction with cytochrome P450 enzymes, which play a crucial role in the metabolism of endogenous and exogenous compounds . This interaction can lead to changes in metabolic flux and the levels of specific metabolites.
Additionally, 5-Nitrophthalazine can influence other metabolic pathways by interacting with enzymes involved in the synthesis and degradation of biomolecules. These interactions can result in altered levels of metabolites and changes in overall metabolic activity .
Transport and Distribution
The transport and distribution of 5-Nitrophthalazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by carrier proteins, which facilitate its entry into and exit from cells . Once inside the cell, 5-Nitrophthalazine can bind to various intracellular proteins, influencing its localization and accumulation.
The distribution of 5-Nitrophthalazine within tissues is also influenced by factors such as blood flow, tissue binding, and regional pH . These factors determine the compound’s concentration in different tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of 5-Nitrophthalazine is an important factor that influences its activity and function. The compound is known to localize to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct 5-Nitrophthalazine to its specific sites of action.
In the nucleus, 5-Nitrophthalazine can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function . In the cytoplasm, the compound can modulate signaling pathways and metabolic processes. In the mitochondria, 5-Nitrophthalazine can affect energy production and cellular metabolism .
Eigenschaften
IUPAC Name |
5-nitrophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASGBYNFZVASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455354 | |
| Record name | 5-nitrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89898-86-2 | |
| Record name | 5-nitrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key synthetic route to 1-substituted 5-nitrophthalazines?
A1: A new method for preparing 1-substituted 5-nitrophthalazines involves the photolysis of o-nitrobenzaldehyde N-acylhydrazones. [, , ] This reaction offers a direct route to these compounds, which are valuable intermediates in organic synthesis.
Q2: Are there alternative pathways in the photolysis of o-nitrobenzaldehyde N-acylhydrazones?
A2: Interestingly, the photolysis of o-nitrobenzaldehyde N-acylhydrazones doesn't exclusively yield 5-nitrophthalazines. Depending on the specific N-acylhydrazone used, benzyne can also be generated as a major or minor product. [, , ] This highlights the complexity of this photochemical reaction and the potential for controlling product formation through substrate modification.
Q3: What is the significance of benzyne formation in this context?
A3: Benzyne is a highly reactive intermediate, and its generation during the photolysis of certain o-nitrobenzaldehyde N-acylhydrazones suggests the involvement of an o-(N-acetyl-N-alkyltriazeno)benzoic acid intermediate. [] This provides insight into the reaction mechanism and suggests potential strategies for manipulating the reaction pathway towards desired products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)









![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)


